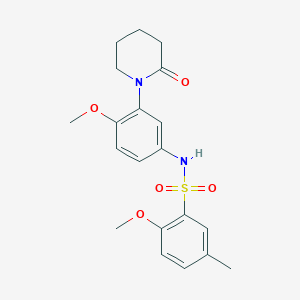

2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Description

This sulfonamide derivative features a benzenesulfonamide core substituted with methoxy groups at positions 2 and 5 on the benzene ring, and an N-linked 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety.

Properties

IUPAC Name |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQMNWJBQSCWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and thrombosis management due to its interaction with key enzymes in biological pathways.

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 410.49 g/mol

- IUPAC Name : N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide

The primary target for this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade. By acting as a direct inhibitor of FXa, this compound disrupts the coagulation process, leading to reduced thrombin generation and consequently preventing blood clot formation.

Antithrombotic Effects

The compound exhibits significant antithrombotic properties by inhibiting FXa activity. This mechanism suggests its potential use in treating thromboembolic disorders. Pharmacokinetic studies indicate that it has good bioavailability, low clearance rates, and a small volume of distribution in both animal models and humans.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including:

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, evidenced by increased activation of caspases (caspase-8 and -9), which are critical for apoptotic signaling pathways . The IC50 values for these activities ranged from 0.89 to 9.63 µg/mL across different cell lines, indicating potent anticancer effects .

Study 1: Anticancer Efficacy

A study investigated the effects of various derivatives of sulfonamides on cancer cells. The findings revealed that the compound significantly arrested the cell cycle in the subG0 phase and induced mitochondrial membrane depolarization at concentrations above 5 µg/mL. The percentage of late apoptotic cells increased significantly with higher concentrations, showcasing its potential as an anticancer agent .

| Concentration (µg/mL) | Late Apoptotic Cells (%) | Dead Cells (%) |

|---|---|---|

| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 |

| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 |

Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound triggers apoptosis via both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation levels of caspases were significantly higher in treated cells compared to controls, confirming its role in inducing programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocyclic Rings

a) 2-Methoxy-N-(4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl)-5-Methylbenzenesulfonamide

- Key Difference : Replacement of the 2-oxopiperidin (6-membered lactam) with a 2-oxopyrrolidin (5-membered lactam).

- For example, pyrrolidinone-containing analogs often exhibit improved solubility but may trade off conformational stability compared to piperidinone derivatives .

b) SB-258510 (N-[4-Methoxy-3-(4-Methyl-1-Piperazinyl)-Phenyl]-5-Chloro-3-Methylbenzo-Thiophene-2-yl Sulfonamide)

- Key Difference : Incorporation of a benzo-thiophene sulfonamide core and a 4-methylpiperazine substituent.

- Pharmacological Relevance: SB-258510 is a selective 5-HT receptor modulator, highlighting how heteroaromatic cores (e.g., benzo-thiophene) can enhance receptor specificity compared to purely benzenoid systems .

c) SB-271046 (5-Chloro-3-Methyl-Benzo[b]Thiophene-2-Sulfonic Acid (4-Methoxy-3-Piperazin-1-yl-Phenyl)-Amide)

- Key Difference : A chloro-methylbenzo[b]thiophene sulfonamide linked to a piperazine-containing phenyl group.

- Activity : Demonstrates high blood-brain barrier penetration, emphasizing the role of lipophilic substituents (e.g., chloro, methyl) in pharmacokinetics .

a) (E)-N'-(1-(4-Methoxy-3-(Methoxymethoxy)Phenyl)Ethylidene)-4-Methylbenzenesulfonohydrazide

- Synthesis : Produced via condensation of 1-(4-methoxy-3-(methoxymethoxy)phenyl)ethan-1-one with p-toluenesulfonhydrazide.

- Utility : Serves as a precursor for cross-coupling reactions, illustrating the importance of protecting groups (e.g., methoxymethoxy) in multi-step syntheses .

b) 2-Methoxy-5-(1-(2-Methylquinolin-4-yl)Vinyl)Phenyl Trifluoromethanesulfonate

- Key Feature: A triflate leaving group enables further functionalization (e.g., Suzuki couplings).

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Heterocyclic Modifications: Piperidinone/pyrrolidinone rings balance solubility and target engagement. Larger rings (e.g., piperidinone) improve conformational stability but may reduce solubility compared to smaller analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in SB-258510) enhance receptor affinity, while methoxy groups improve metabolic stability .

- Synthetic Strategies : Protecting groups (e.g., methoxymethoxy) and cross-coupling reactions (e.g., Pd-mediated) are critical for constructing complex sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.